molecular formula C10H10FNO2 B13071851 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

Cat. No.: B13071851
M. Wt: 195.19 g/mol
InChI Key: KCLWKRJBXFSKDK-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione is a chemical compound with the CAS Number 1566098-21-2 and a molecular formula of C 10 H 10 FNO 2 . It is offered as a high-purity material for research purposes. As a dione derivative featuring a 5-fluoropyridin-2-yl group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential utility as an intermediate in the development of more complex molecules, particularly in the exploration of new chemical entities for pharmaceutical applications . Researchers can leverage this compound in the synthesis of specialized ligands or as a core scaffold for constructing diverse compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C10H10FNO2/c1-6(7(2)13)10(14)9-4-3-8(11)5-12-9/h3-6H,1-2H3

InChI Key

KCLWKRJBXFSKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions and Yields

Parameter Details
Starting material 5-Fluoropyridine-2-carbonitrile
Reagent Methylmagnesium bromide (3 M in diethyl ether or THF)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature Initial cooling to -78°C to -65°C; reaction proceeds to room temperature
Reaction time 4.5 to 7.25 hours
Atmosphere Inert (argon or nitrogen)
Workup Acid quench with 2 M HCl to pH ~6, neutralization with sodium bicarbonate, extraction with dichloromethane, drying over Na2SO4
Purification Silica gel column chromatography (eluent: dichloromethane with acetone or ethyl acetate)
Yield 34% to 95% depending on conditions and scale
Product state Light yellow oil or colorless liquid

Detailed Example Procedure

  • Dissolve 5-fluoropyridine-2-carbonitrile in THF under argon and cool to -78°C.
  • Add methylmagnesium bromide dropwise over 15–40 minutes.
  • Stir at -78°C for 1.5–2 hours, then warm to room temperature and stir for additional 3–5 hours.
  • Quench with 2 M hydrochloric acid until pH ~6.
  • Neutralize with sodium bicarbonate solution.
  • Extract organic layer with dichloromethane, wash with brine, dry, and concentrate.
  • Purify by column chromatography to obtain 1-(5-fluoropyridin-2-yl)ethanone.

This method is well-established, with yields typically ranging from 54.5% to 95%, depending on scale, temperature control, and purification rigor.

Formation of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

The β-diketone structure is commonly formed by Claisen condensation or related diketone synthesis strategies starting from the above ketone intermediate.

General Synthetic Approach

  • The 1-(5-fluoropyridin-2-yl)ethanone intermediate undergoes condensation with an appropriate ester or ketone derivative bearing the 2-methylbutane moiety.
  • Typical conditions involve base catalysis (e.g., sodium ethoxide or potassium tert-butoxide) in an alcohol solvent such as ethanol or methanol.
  • The reaction proceeds via enolate formation and subsequent nucleophilic attack to form the 1,3-diketone framework.

Reaction Parameters and Optimization

Parameter Typical Conditions
Base Sodium ethoxide, potassium tert-butoxide, or LDA
Solvent Ethanol, methanol, or THF
Temperature Reflux or room temperature depending on base and solvent
Reaction time Several hours to overnight
Workup Acidification, extraction, drying, and purification
Purification Column chromatography or recrystallization
Yield Variable, often moderate to good (40–80%)

While specific literature detailing the exact preparation of this compound is limited, analogous β-diketone syntheses support this approach.

Alternative and Advanced Synthetic Techniques

Fluoropyridine Functionalization via Radiofluorination

For specialized applications, such as radiolabeling, nucleophilic aromatic substitution with fluorine-18 on pyridine rings has been demonstrated. This involves:

  • Use of a pyridinyl precursor with a good leaving group.
  • Incorporation of fluorine-18 via nucleophilic aromatic substitution under controlled conditions.
  • Subsequent functional group transformations to yield fluoropyridine-containing diketones or related compounds.

Though this is more relevant to radiochemical synthesis, it demonstrates the versatility of fluoropyridine chemistry.

Palladium-Catalyzed Coupling and Cyclization

Recent advances include Pd-catalyzed C–H activation and cyclization reactions for constructing complex heterocyclic diketones. These methods may be adapted for fluoropyridinyl diketones to improve yields and selectivity, though they require optimization of catalysts, ligands, bases, and solvents.

Summary Table of Preparation Methods

Step Method/Conditions Yield Range Notes
1. Synthesis of ketone intermediate Grignard addition of methylmagnesium bromide to 5-fluoropyridine-2-carbonitrile in THF at -78 to RT 34%–95% Requires inert atmosphere and careful temperature control
2. Formation of β-diketone Claisen-type condensation with base in alcoholic solvent 40%–80% Base choice and reaction conditions critical for yield
3. Radiolabeling (specialized) Nucleophilic aromatic substitution with fluorine-18 17%–20% (non-decay corrected) For radiochemical applications, involves multi-step synthesis
4. Pd-catalyzed cyclization (advanced) Pd(OAc)2 catalyst, phosphine ligands, base, DMF/DMSO solvent, elevated temperature Up to 94% Requires optimization of catalyst and reaction time

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Fluorinated compounds, particularly those containing pyridine moieties, have shown promise in targeting specific cancer pathways. The incorporation of fluorine can influence the drug's pharmacokinetics and bioavailability.

Case Study : A study reviewed the role of fluorinated pyrimidines in cancer treatment, highlighting how modifications to the chemical structure can enhance therapeutic efficacy and reduce side effects. While this study primarily focused on 5-fluorouracil, the principles apply to similar compounds like 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. Its structure allows for the exploration of enzyme inhibition and modification of nucleic acids.

Case Study : Research has shown that fluorinated compounds can inhibit various enzymes involved in nucleic acid metabolism, leading to increased cytotoxicity against cancer cells . The specific interactions of this compound with these enzymes warrant further investigation.

Pharmacological Studies

Pharmacological evaluations indicate that compounds with similar structures exhibit significant activity against various targets, including receptor tyrosine kinases. The exploration of its pharmacological profile could reveal new therapeutic applications.

Data Table: Pharmacological Activities of Similar Compounds

Compound NameTargetActivity LevelReference
5-FluorouracilThymidylate synthaseHigh
1-(5-Fluoropyridin-2-yl)butane-1,3-dioneP2X7 receptor antagonismModerate
5-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneALK inhibitionSignificant

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl/Substituted Aryl Groups

  • 1-Aryl-2-(furan-2-yl)butane-1,3-dione Derivatives (OFBD, TFBD, MFBD, FFBD):
    These derivatives, studied for their excited-state intramolecular proton transfer (ESIPT) properties, feature aryl (e.g., phenyl, fluorophenyl) and furan substituents. Computational studies indicate that electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance hydrogen bond strength in the S₁ state, accelerating ESIPT. The order of ESIPT efficiency is OFBD > TFBD > MFBD > FFBD, highlighting the impact of substituent electronegativity .

    • Comparison : Replacing the furan group in these derivatives with a 5-fluoropyridin-2-yl group (as in the target compound) would likely alter electronic delocalization and hydrogen-bonding dynamics due to pyridine’s aromatic nitrogen and fluorine’s inductive effects.
  • 2-Methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2): This analog substitutes the fluoropyridine with a phenyl group.

Fluorinated vs. Non-Fluorinated Derivatives

  • Isoindoline-1,3-dione Derivatives: Studies on acetylcholinesterase inhibitors reveal that fluorinated analogs exhibit similar inhibitory activity to non-fluorinated counterparts, as fluorine and hydrogen share comparable van der Waals radii. However, fluorine’s electronegativity may enhance metabolic stability or binding affinity in specific contexts . Relevance: The 5-fluoropyridin-2-yl group in the target compound may confer similar advantages in biological applications, though direct evidence is lacking.

Coordination Chemistry and Ligand Behavior

  • 1-(Thiophen-2-yl)butane-1,3-dione and Derivatives :
    These β-diketones form bis-β-diketonate zinc(II) complexes, demonstrating utility in polymerization catalysis. The thiophene substituent facilitates electropolymerization, whereas the fluoropyridine group in the target compound might offer distinct electronic modulation for metal coordination or catalytic activity .

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Substituent (Position 1) Key Features Potential Applications
1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione 5-Fluoropyridin-2-yl High electronegativity, hydrogen-bonding capability Coordination chemistry, drug design
1-Phenyl-2-methylbutane-1,3-dione Phenyl Lower polarity, reduced hydrogen bonding Organic synthesis
1-(Thiophen-2-yl)butane-1,3-dione Thiophen-2-yl Electropolymerizable, metal coordination Catalysis, materials science
5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione 3-Methylbutanoyl Coplanar acyl-pyrimidine structure, N–H⋯O bonds Anticancer agents

Table 2: Substituent Effects on Hydrogen Bonding and Reactivity

Compound Substituent Hydrogen Bond Strength (S₁ State) ESIPT Efficiency
This compound 5-Fluoropyridinyl Likely strong (due to F and N) Not reported
OFBD (1-(o-fluorophenyl)-2-furanyl) o-Fluorophenyl Strongest among analogs Highest
FFBD (1-(p-fluorophenyl)-2-furanyl) p-Fluorophenyl Moderate Lowest

Biological Activity

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione, with the CAS number 1566098-21-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₀H₁₀FNO₂
Molecular Weight 195.19 g/mol
CAS Number 1566098-21-2
MDL Number MFCD26047717

The compound features a fluorinated pyridine ring, which is known to influence its biological properties significantly.

Antimicrobial Properties

Research indicates that compounds containing fluorinated pyridine moieties often exhibit notable antimicrobial activities. For instance, a related compound, 5-fluoro-1,3-oxazine-2,6(3H)-dione, demonstrated significant inhibitory effects against various bacterial strains such as Streptococcus faecium and Escherichia coli, with ID50 values of 9×108M9\times 10^{-8}M and 1×107M1\times 10^{-7}M respectively . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the therapeutic potential of new compounds. In vitro studies of similar compounds have shown variable cytotoxic effects against cancer cell lines. For example, derivatives of pyridine have been reported to exhibit cytotoxicity against leukemia cells at concentrations ranging from 1×105M1\times 10^{-5}M to 1×104M1\times 10^{-4}M . Further studies are needed to assess the specific cytotoxic profile of this compound.

The mechanism by which fluorinated compounds exert their biological effects often involves interference with nucleic acid synthesis or protein function. The presence of the fluorine atom can enhance lipophilicity and alter membrane permeability, potentially leading to increased bioactivity .

Synthesis and Evaluation

A recent study synthesized various derivatives of pyridine and evaluated their biological activities. The synthesis typically involves standard organic reactions such as nucleophilic substitution or cyclization processes. The evaluation included both in vitro assays for antimicrobial activity and cytotoxicity testing against established cancer cell lines .

Comparative Analysis

A comparative analysis of related compounds reveals trends in biological activity based on structural modifications:

CompoundAntimicrobial Activity (ID50)Cytotoxicity (L1210 cells)
5-Fluoro-1,3-oxazine-2,6(3H)-dione9×108M9\times 10^{-8}M1×105M1\times 10^{-5}M
This compoundTBDTBD

Note: TBD indicates that data is yet to be determined for this specific compound.

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